L-Arogenate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

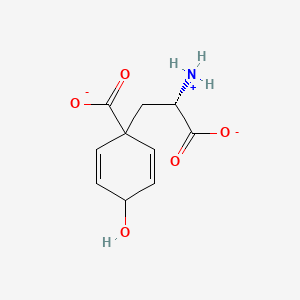

L-arogenate(1-) is conjugate base of L-arogenic acid arising from deprotonation of the two carboxy groups and protonation of the amino group; major species at pH 7.3. It is a conjugate base of a L-arogenic acid.

科学研究应用

Microbiological Applications

Chemoattractant Properties

L-Arogenate has been identified as a chemoattractant for Pseudomonas aeruginosa, a common bacterium. Research indicates that this organism can utilize this compound as a sole source of carbon and nitrogen, which is crucial for its growth and metabolic functions. Studies have shown that mutants lacking specific enzymes involved in the catabolism of this compound exhibit significantly reduced growth rates when using this compound as a nitrogen source . This highlights the importance of this compound in microbial ecology and potential applications in bioremediation.

Table 1: Utilization of this compound by Pseudomonas aeruginosa

| Enzyme Involved | Growth Rate Impact |

|---|---|

| Cyclohexadienyl Dehydratase | Reduced |

| Phenylalanine Hydroxylase | Reduced |

| RpoN Null Mutant | Dependent on sigma54 |

Plant Metabolism

Role in Aromatic Amino Acid Biosynthesis

In plants, this compound serves as an immediate precursor to both L-phenylalanine and L-tyrosine. It is integral to the shikimate pathway, which is essential for synthesizing various secondary metabolites, including flavonoids and alkaloids. For instance, Euglena gracilis utilizes this compound as the sole precursor for these amino acids, showcasing its pivotal role in plant metabolism .

Case Study: Modulation of Arogenate Dehydratase in Arabidopsis

Research on Arabidopsis thaliana demonstrated that altering arogenate dehydratase expression affects secondary metabolism significantly. Mutants exhibited changes in flavonoid and phenylpropanoid contents, implicating this compound's role in regulating metabolic pathways that influence plant growth and development .

Synthetic Chemistry

Synthesis of this compound

Recent advancements have led to a practical synthesis of this compound through a seven-step process starting from O-benzyl L-tyrosine methyl ester. This method yields not only this compound but also stable analogues that can be used for further biological studies . The ability to synthesize stable derivatives opens new avenues for research into their potential applications in pharmaceuticals and agriculture.

Table 2: Synthesis Overview of this compound

| Step Description | Yield (%) |

|---|---|

| Starting Material: O-benzyl L-tyrosine | - |

| Key Reaction: Carboxylative Dearomatization | 20 |

| Final Product: this compound | Isolated |

Biochemical Pathways

This compound's involvement in various biochemical pathways illustrates its versatility as a compound. It can undergo dehydration reactions leading to the formation of stable products like spiro-arogenate under specific conditions. These reactions are significant for understanding metabolic processes in both microorganisms and plants .

化学反应分析

Prephenate Dehydratase Activity of Bifunctional ADT Isoforms

Reaction:

L PrephenateADT PDTL Phenylpyruvate+H2O+CO2

Key Features:

-

Enzyme: Bifunctional ADT isoforms with prephenate dehydratase (PDT) activity .

-

Biological Context: Alternative pathway for phenylalanine synthesis in bacteria like Pseudomonas aeruginosa .

| Substrate | Products | Enzyme Class | Organisms | References |

|---|---|---|---|---|

| L-Prephenate | L-Phenylpyruvate + CO₂ | Hydro-lyase | Pseudomonas aeruginosa |

Research Findings:

-

Pseudomonas mutants lacking cyclohexadienyl dehydratase show 70% reduced growth on this compound as a nitrogen source, confirming dual metabolic roles .

Catabolic Pathways in Pseudomonas aeruginosa

This compound serves as a carbon/nitrogen source via two converging pathways:

Pathway 1: Deamination to 4-Hydroxyphenylpyruvate

-

Deamination: L Arogenate→Prephenate

-

Oxidation: PrephenateCHD4 Hydroxyphenylpyruvate

Pathway 2: Hydroxylation and Transamination

-

Dehydration: L ArogenateCDTL Phenylalanine

-

Hydroxylation: L PhenylalaninePAHL Tyrosine

-

Transamination: L TyrosineAAT4 Hydroxyphenylpyruvate

Key Enzymes:

-

Cyclohexadienyl dehydrogenase (CHD)

-

Phenylalanine hydroxylase (PAH)

| Pathway | Key Enzymes | Nitrogen Source Dependency | Sigma Factor | References |

|---|---|---|---|---|

| 1 | CHD | Yes | σ⁵⁴ (RpoN) | |

| 2 | CDT, PAH, AAT | Yes | σ⁵⁴ (RpoN) |

Enzymatic Conversion to L-Tyrosine

Reaction:

L ArogenateArogenate DehydrogenaseL Tyrosine+CO2+NADH

Biological Context:

| Substrate | Products | Cofactor | Organisms | References |

|---|---|---|---|---|

| This compound | L-Tyrosine + CO₂ | NADH | Fungi, Plants |

Research Implications

-

Metabolic Engineering: ADT isoforms regulate lignin composition, offering targets for bioenergy crop optimization .

-

Bacterial Metabolism: σ⁵⁴-dependent catabolism of this compound in Pseudomonas highlights evolutionary adaptability .

-

Synthetic Biology: Reverse biomimetic routes enable stable arogenate analogues for biochemical assays .

This compound’s reactivity bridges primary and secondary metabolism, with applications spanning agriculture, bioengineering, and medicinal chemistry.

属性

分子式 |

C10H12NO5- |

|---|---|

分子量 |

226.21 g/mol |

IUPAC 名称 |

1-[(2S)-2-azaniumyl-2-carboxylatoethyl]-4-hydroxycyclohexa-2,5-diene-1-carboxylate |

InChI |

InChI=1S/C10H13NO5/c11-7(8(13)14)5-10(9(15)16)3-1-6(12)2-4-10/h1-4,6-7,12H,5,11H2,(H,13,14)(H,15,16)/p-1/t6?,7-,10?/m0/s1 |

InChI 键 |

MIEILDYWGANZNH-DSQUFTABSA-M |

手性 SMILES |

C1=CC(C=CC1O)(C[C@@H](C(=O)[O-])[NH3+])C(=O)[O-] |

规范 SMILES |

C1=CC(C=CC1O)(CC(C(=O)[O-])[NH3+])C(=O)[O-] |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。